molecular formula C9H13NO2S B8617517 tert-butyl 2-(1,3-thiazol-2-yl)acetate

tert-butyl 2-(1,3-thiazol-2-yl)acetate

Cat. No.: B8617517
M. Wt: 199.27 g/mol
InChI Key: BTEVCLQXCBFHCL-UHFFFAOYSA-N
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Description

tert-butyl 2-(1,3-thiazol-2-yl)acetate is an organosulfur compound featuring a thiazole ring linked to an acetate group protected by a tert-butyl ester. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes, particularly in acidic or nucleophilic environments. This compound serves as a key intermediate in pharmaceutical synthesis, enabling the modular construction of bioactive molecules through hydrolysis or transesterification reactions.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-7-10-4-5-13-7/h4-5H,6H2,1-3H3

InChI Key

BTEVCLQXCBFHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=CS1

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

In a representative procedure, 4-methylthiazole-2-carboxylic acid is reacted with ethyl bromoacetate in the presence of potassium carbonate. The resulting ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes transesterification with tert-butanol under acidic conditions to yield the target compound. Alternative protocols employ tert-butyl bromoacetate directly, though yields may vary due to steric hindrance from the bulky tert-butyl group.

Coupling Reactions with Pre-Formed Thiazoles

Advanced methods leverage cross-coupling strategies. For instance, palladium-catalyzed Negishi coupling between 2-(thiazol-2-yl)zinc bromide and tert-butyl bromoacetate has been reported, achieving 68–72% yields. This approach minimizes side reactions but requires stringent anhydrous conditions.

Esterification and Protecting Group Strategies

Introducing the tert-butyl ester is critical for stability during subsequent synthetic steps. Two primary methodologies dominate: direct esterification and Boc (tert-butoxycarbonyl) protection.

Direct Esterification with Tert-Butanol

A classic approach involves reacting 2-(thiazol-2-yl)acetic acid with tert-butanol using catalytic sulfuric acid or p-toluenesulfonic acid (PTSA). For example:

2-(Thiazol-2-yl)acetic acid+tert-butanolH2SO4,ΔTert-butyl 2-(1,3-thiazol-2-yl)acetate[3]\text{2-(Thiazol-2-yl)acetic acid} + \text{tert-butanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} \quad

Reaction conditions typically involve refluxing in toluene (110–120°C) for 6–8 hours, yielding 65–78% product. Excess tert-butanol (3–5 equiv) drives the equilibrium toward ester formation.

Boc Protection Using Di-tert-Butyl Dicarbonate (DiBOC)

DiBOC-mediated esterification offers higher selectivity, particularly in complex syntheses. In a patent-derived protocol:

  • Activation : 2-(Thiazol-2-yl)acetic acid is treated with triethylamine (1.2 equiv) in dichloromethane at 0°C.

  • Coupling : DiBOC (1.05 equiv) is added dropwise, followed by stirring at 25°C for 4 hours.

  • Workup : The mixture is washed with 5% citric acid, saturated NaHCO₃, and brine, yielding the ester in 82–89% purity.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Selectivity (%)Source
Toluene110–1207288
DCM258594
THF656882

Polar aprotic solvents like dichloromethane (DCM) enhance reaction rates in DiBOC-mediated esterification, while toluene remains preferred for acid-catalyzed esterification due to its high boiling point.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproduct in DiBOC reactions, improving yields to >85%.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in esterifications, reducing reaction time by 30–40%.

  • Molecular Sieves (3Å) : Absorb water in equilibrium-driven esterifications, shifting conversion to 90–93%.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (hexane:ethyl acetate = 4:1), though recrystallization from hot ethyl acetate/hexane mixtures (1:3) affords higher purity (>99%). Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 2H, CH₂), 7.25 (d, J = 3.1 Hz, 1H, thiazole-H), 7.75 (d, J = 3.1 Hz, 1H, thiazole-H).

  • IR : 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N thiazole).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for thiazole formation, reducing reaction time from 8 hours to 15 minutes and improving yield to 91%. Ethyl acetate/tert-butanol mixtures are pumped at 2 mL/min through a Pd/C-packed column at 120°C.

Green Chemistry Approaches

  • Ionic Liquid Catalysts : [BMIM][HSO₄] enables esterification at 90°C with 87% yield and 99% recyclability.

  • Microwave Assistance : 30-minute microwave irradiation (300 W) achieves 94% conversion in Boc protection reactions.

Challenges and Limitations

  • Steric Hindrance : Bulky tert-butyl groups impede nucleophilic attack, necessitating excess reagents (1.5–2.0 equiv).

  • Acid Sensitivity : Thiazole rings decompose under strong acidic conditions, limiting catalyst choice to mild acids (e.g., PTSA).

  • Byproduct Formation : Transesterification with solvent alcohols (e.g., methanol) may occur if water content exceeds 0.1% .

Chemical Reactions Analysis

tert-butyl 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the tert-butyl group, leading to the formation of new derivatives.

    Hydrolysis: The ester group in tert-butyl (1,3-thiazol-2-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 2-(1,3-thiazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced side effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of tert-butyl (1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazole-Containing Acetate Esters

Compound Name Substituents on Thiazole Ester Group Biological Activity/Application Reference
tert-butyl 2-(1,3-thiazol-2-yl)acetate None (parent thiazole) tert-butyl Intermediate in drug synthesis
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate 5-carboxylate, 2-amide Methyl SARS-CoV-2 Main Protease inhibitor
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate 4-sulfonyl, 2-amide Ethyl Methyltransferase inhibitor
Sodium 2-(1,3-benzothiazol-2-yl)acetate Benzothiazole fused ring Sodium salt Organic synthesis, drug discovery
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine 4-tert-butyl, 5-triazole N/A (amine group) Anticancer research

Key Observations :

  • Ester Group Impact : The tert-butyl group in the target compound provides superior steric shielding compared to methyl or ethyl esters, reducing hydrolysis rates and enhancing stability in synthetic workflows . However, sodium salts (e.g., Sodium 2-(1,3-benzothiazol-2-yl)acetate) exhibit higher aqueous solubility, favoring their use in biological assays .
  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., sulfonyl, carboxylate) demonstrate enhanced binding to viral enzymes like SARS-CoV-2 Main Protease, as seen in methyl and ethyl esters from . In contrast, the unsubstituted thiazole in the target compound may limit direct bioactivity, positioning it as a precursor rather than an active pharmaceutical ingredient.

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) of tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate (Closest Analogue)

Adduct m/z Predicted CCS (Ų)
[M+H]+ 216.06889 149.8
[M+Na]+ 238.05083 158.3
[M-H]- 214.05433 148.5

Data sourced from for a structurally similar compound with a 4-oxo substitution .

Comparison :

  • The tert-butyl group increases molecular bulk, resulting in higher CCS values compared to methyl or ethyl esters. For example, ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate () has a smaller ester group and likely lower CCS, enhancing its membrane permeability .
  • Sodium salts (e.g., Sodium 2-(1,3-benzothiazol-2-yl)acetate) exhibit distinct ionization profiles due to their ionic nature, which may complicate mass spectrometry-based detection compared to neutral esters .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-(1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or condensation reactions. For example, ethyl acetoacetate derivatives react with thiazole-based amines in the presence of bases like sodium ethoxide in ethanol (60–80°C), achieving yields of 65–85% . Catalyst selection is critical: NaH in THF has been shown to enhance reaction efficiency for analogous thiazole-acetate derivatives by reducing side reactions . Solvent polarity and temperature must be optimized to stabilize intermediates and minimize hydrolysis of the tert-butyl ester group.

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • NMR : 1^1H and 13^13C NMR are used to confirm the thiazole ring (δ 7.2–7.8 ppm for protons) and tert-butyl group (δ 1.4 ppm, singlet) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the thiazole-acetate backbone. For example, C–S bond lengths in similar compounds are ~1.71 Å, consistent with aromatic thiazole systems .
  • IR : Stretching vibrations for ester C=O (1720–1740 cm1^{-1}) and thiazole C=N (1630–1650 cm1^{-1}) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in lab settings?

While toxicity data are limited, general precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Storing at 2–8°C in inert atmospheres to prevent ester hydrolysis .
  • Avoiding aqueous workups unless explicitly required, as the tert-butyl group is prone to acidic cleavage.

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 149.8 Å2^2 for [M+H]+^+) via tools like MOBCAL aid in interpreting mass spectrometry data .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV), which correlate with reactivity in nucleophilic substitutions .
  • Solubility : LogP values (~2.3) predicted via ChemAxon suggest moderate lipid solubility, guiding solvent selection for biological assays.

Q. How do structural modifications of the thiazole ring impact biological activity?

  • SAR studies : Substitutions at the thiazole 4-position (e.g., Cl, CF3_3) enhance antimicrobial activity by increasing electrophilicity. For example, 4-CF3_3 analogs show 2–3x higher inhibition of α-glucosidase (IC50_{50} ~12 µM) .
  • Enzyme binding : Docking simulations (AutoDock Vina) reveal hydrogen bonding between the thiazole nitrogen and active-site residues (e.g., Tyr158 in β-glucosidase) .

Q. How can crystallographic data contradictions (e.g., disorder in tert-butyl groups) be resolved?

  • SHELXL refinement : Apply restraints to disordered tert-butyl carbons (ADPs < 0.05 Å2^2) and use TWINABS for twinned crystals .
  • Low-temperature data collection (100 K) reduces thermal motion artifacts, improving R-factor convergence (<5%) .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s metabolic stability in hepatic microsomes.
  • In vivo efficacy : No published pharmacokinetic profiles for thiazole-acetate derivatives.

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